molecular formula C25H26N2O2 B2539126 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone CAS No. 1260900-03-5

2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No. B2539126
M. Wt: 386.495
InChI Key: SOVCVJUVHLGDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone, also known as CCI-779, is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival, making CCI-779 a promising candidate for the treatment of various diseases, including cancer.

Mechanism Of Action

2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone exerts its anti-cancer effects by inhibiting the mTOR pathway, which is frequently dysregulated in cancer cells. The mTOR pathway regulates various cellular processes, including protein synthesis, cell growth, and metabolism. By inhibiting this pathway, 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone can induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer effects, 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have other biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory properties and can inhibit the development of atherosclerosis. Additionally, 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has been shown to improve insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is its potent inhibitory activity against the mTOR pathway, making it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation is that it can be difficult to achieve optimal concentrations of 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone in vivo, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and anti-atherosclerotic effects. Finally, there is ongoing research exploring the potential of 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone in combination with other chemotherapeutic agents for the treatment of various cancers.

Synthesis Methods

The synthesis of 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone involves the reaction of 3-(cyclohexanecarbonyl)indole with 2,3-dihydroindole-1-carboxylic acid, followed by the addition of a ketone group to the resulting compound. This process yields 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone as a crystalline solid, which can be further purified through recrystallization.

Scientific Research Applications

2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Additionally, 2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has been shown to enhance the effectiveness of other chemotherapeutic agents, such as taxanes and platinum-based drugs.

properties

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(27-15-14-18-8-4-6-12-22(18)27)17-26-16-21(20-11-5-7-13-23(20)26)25(29)19-9-2-1-3-10-19/h4-8,11-13,16,19H,1-3,9-10,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVCVJUVHLGDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

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